REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[F:10]F.N#N.FF>FC(F)(F)C(O)=O>[F:10][C:2]1([CH3:1])[CH:7]=[N:6][C:5](=[O:8])[NH:4][C:3]1=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC=1C(NC(NC1)=O)=O
|
Name
|
fluorine nitrogen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF.N#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(NC(NC1)=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
14 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
temperature of 0° C.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated at about 50° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving a brown solid, which
|
Type
|
EXTRACTION
|
Details
|
upon extracting with acetone
|
Reaction Time |
120 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1(C(NC(N=C1)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |